molecular formula C22H16Cl2O3 B14259075 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate CAS No. 189037-81-8

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate

Katalognummer: B14259075
CAS-Nummer: 189037-81-8
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: QJQVYQHODHTJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chloromethyl groups attached to benzoyl and benzoate moieties, making it a versatile molecule for chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoyl chloride with 4-(chloromethyl)benzoic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the development of biochemical probes and labeling agents.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate involves its ability to undergo various chemical transformations. The chloromethyl groups are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound for modifying other molecules and creating new chemical entities .

Vergleich Mit ähnlichen Verbindungen

  • 4-(Chloromethyl)benzyl alcohol
  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)benzoyl chloride

Comparison: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is unique due to the presence of two chloromethyl groups attached to both benzoyl and benzoate moieties. This dual functionality allows for more diverse chemical reactions and applications compared to its similar compounds, which typically contain only one reactive chloromethyl group .

Eigenschaften

CAS-Nummer

189037-81-8

Molekularformel

C22H16Cl2O3

Molekulargewicht

399.3 g/mol

IUPAC-Name

[4-[4-(chloromethyl)benzoyl]phenyl] 4-(chloromethyl)benzoate

InChI

InChI=1S/C22H16Cl2O3/c23-13-15-1-5-17(6-2-15)21(25)18-9-11-20(12-10-18)27-22(26)19-7-3-16(14-24)4-8-19/h1-12H,13-14H2

InChI-Schlüssel

QJQVYQHODHTJAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.